molecular formula C7H7N3O B15072722 (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol

(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol

Cat. No.: B15072722
M. Wt: 149.15 g/mol
InChI Key: WCOKFZDSARTDTH-UHFFFAOYSA-N
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Description

(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methanol group attached to the fourth position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminopyrazoles with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in refluxing acetic acid, which facilitates the formation of the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1H-pyrazolo[4,3-c]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-4-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-4-7-5-3-9-10-6(5)1-2-8-7/h1-3,11H,4H2,(H,9,10)

InChI Key

WCOKFZDSARTDTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NN=C2)CO

Origin of Product

United States

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